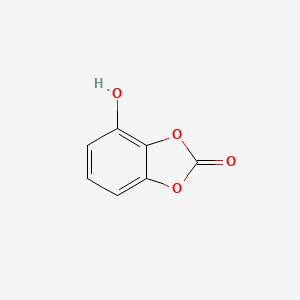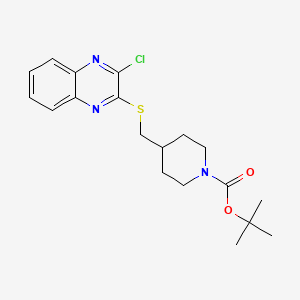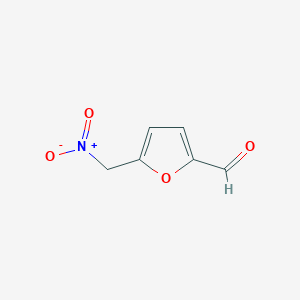
4-Hydroxy-1,3-benzodioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by a hydroxyl group at the 4-position and a lactone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-benzodioxol-2-one typically involves the reaction of catechol with carbon dioxide in the presence of a base, followed by cyclization to form the lactone ring. One common method includes the use of sodium hydroxide (NaOH) as a base and methanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,3-benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The lactone ring can be reduced to form diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated and nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
4-Hydroxy-1,3-benzodioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This interaction is facilitated by the compound’s ability to bind to the active site of the enzyme, blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-nitro-1,3-benzodioxol-2-one: Similar structure with a nitro group at the 5-position.
1,3-Benzodioxol-2-one: Lacks the hydroxyl group at the 4-position.
1,3-Benzodioxole: Parent compound without the lactone ring
Uniqueness
4-Hydroxy-1,3-benzodioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6249-25-8 |
|---|---|
Formule moléculaire |
C7H4O4 |
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
4-hydroxy-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H4O4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H |
Clé InChI |
GUFBCFUTLOKYBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)

![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)

![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
